molecular formula C4H2BrNOS B1272500 4-Bromo-2-formylthiazole CAS No. 167366-05-4

4-Bromo-2-formylthiazole

Cat. No. B1272500
M. Wt: 192.04 g/mol
InChI Key: JDUXMFGFGCJNGO-UHFFFAOYSA-N
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Description

“4-Bromo-2-formylthiazole” is a chemical compound with the empirical formula C4H2BrNOS . It has a molecular weight of 192.03 . It is also known by other names such as “4-Bromothiazole-2-carbaldehyde” and "2-Bromo-4-formylthiazole" .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-formylthiazole” consists of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring . This compound also contains a bromine atom and a formyl group attached to the thiazole ring .


Physical And Chemical Properties Analysis

“4-Bromo-2-formylthiazole” appears as a solid under normal conditions . It has a molecular weight of 192.03 . The compound’s exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.

Scientific Research Applications

Organic Synthesis

4-Bromo-2-formylthiazole: is a valuable building block in organic synthesis. Its bromine atom and formyl group make it a versatile reagent for constructing complex molecules. It can undergo various reactions, including Suzuki coupling, which is used to form carbon-carbon bonds . This compound is also employed in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, 4-Bromo-2-formylthiazole serves as a precursor for the synthesis of thiazole derivatives. Thiazoles are a prominent class of compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties . Researchers utilize this compound to create new drugs with potential therapeutic applications.

Material Science

The thiazole ring of 4-Bromo-2-formylthiazole is of interest in material science for the creation of organic semiconductors. These materials are used in the production of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The electronic properties of thiazole make it suitable for fine-tuning the bandgap of these semiconductors .

Chemical Synthesis

4-Bromo-2-formylthiazole: is used in the development of catalysts and ligands. Its ability to coordinate with metals makes it a candidate for creating metal complexes that can catalyze various chemical reactions, including oxidation and reduction processes crucial in industrial chemistry .

Analytical Chemistry

In analytical chemistry, derivatives of 4-Bromo-2-formylthiazole can be used as fluorescent probes or sensors. The thiazole moiety can interact with specific ions or molecules, leading to a change in fluorescence, which can be measured and used for the detection of these substances .

Environmental Science

Thiazole derivatives synthesized from 4-Bromo-2-formylthiazole can be explored for their environmental applications, such as in the degradation of pollutants. Their potential to act as photocatalysts under light irradiation can be harnessed to break down harmful chemicals in water and air purification systems .

Safety And Hazards

“4-Bromo-2-formylthiazole” is classified as a dangerous substance according to the Globally Harmonized System (GHS) . It may cause eye irritation, skin irritation, and respiratory irritation . Therefore, it’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

4-bromo-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNOS/c5-3-2-8-4(1-7)6-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUXMFGFGCJNGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376797
Record name 4-Bromo-2-formylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-formylthiazole

CAS RN

167366-05-4
Record name 4-Bromo-2-formylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromothiazole-2-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MB Gopinathan, C Jin, KS Rehder - Synthesis, 2009 - thieme-connect.com
… Compound 3 was previously prepared in 18% overall yield from 4-bromo-2-formylthiazole (4) using a nine-step procedure (Scheme [¹] ). [6] Reactions were carried out on milligram …
Number of citations: 2 www.thieme-connect.com

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